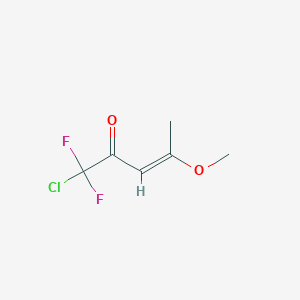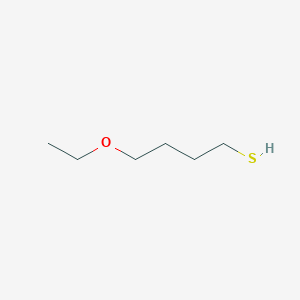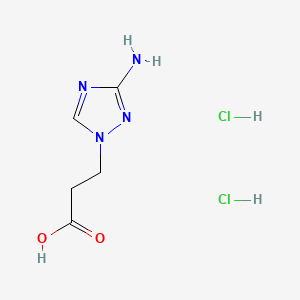
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound’s structure includes a 1H-imidazole ring substituted with a methyl group, an isopropyl group, and a boronate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Boronate Ester Formation: The boronate ester group can be introduced by reacting the imidazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for the stepwise synthesis of the compound, ensuring precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the efficient and scalable production of the compound, particularly for the boronate ester formation step.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Boronic Acids: Formed through the oxidation of the boronate ester group.
Reduced Imidazole Derivatives: Formed through the reduction of the imidazole ring.
Substituted Imidazole Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Pathways Involved: The compound can participate in various biochemical pathways, particularly those involving boronate ester chemistry.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(propan-2-yl)-1H-imidazole: Lacks the boronate ester group.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the methyl and isopropyl groups.
Uniqueness
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the presence of both the boronate ester group and the specific substitution pattern on the imidazole ring
Properties
CAS No. |
2911594-36-8 |
|---|---|
Molecular Formula |
C13H23BN2O2 |
Molecular Weight |
250.15 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 |
InChI Key |
DMTOJVKIDDELNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)






![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)

